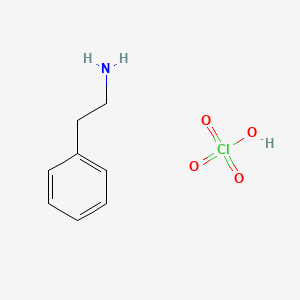
Perchloric acid;2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;2-phenylethanamine is a compound that combines perchloric acid, a strong mineral acid, with 2-phenylethanamine, an organic compound. Perchloric acid is known for its powerful oxidizing properties, while 2-phenylethanamine is a derivative of phenethylamine, a naturally occurring monoamine alkaloid that plays a role in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid;2-phenylethanamine involves the reaction of perchloric acid with 2-phenylethanamine. This reaction typically occurs in an aqueous medium, where perchloric acid acts as a proton donor, and 2-phenylethanamine acts as a proton acceptor. The reaction conditions often require careful control of temperature and pH to ensure the stability of the resulting compound.
Industrial Production Methods
Industrial production of perchloric acid involves the treatment of sodium perchlorate with hydrochloric acid, followed by distillation to purify the concentrated acid . The production of 2-phenylethanamine can be achieved through the reduction of benzyl cyanide or by the catalytic hydrogenation of phenylacetonitrile .
Chemical Reactions Analysis
Types of Reactions
Perchloric acid;2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: Perchloric acid is a strong oxidizing agent and can oxidize organic compounds.
Reduction: 2-phenylethanamine can be reduced to form different amine derivatives.
Substitution: The amine group in 2-phenylethanamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Perchloric acid in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidized organic compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylethanamine derivatives.
Scientific Research Applications
Perchloric acid;2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in neurotransmitter pathways and its effects on the central nervous system.
Mechanism of Action
The mechanism of action of perchloric acid;2-phenylethanamine involves its interaction with molecular targets in the body. 2-phenylethanamine acts as a neurotransmitter by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This regulation of monoamine neurotransmission affects mood, stress, and voluntary movement.
Comparison with Similar Compounds
Perchloric acid;2-phenylethanamine can be compared with other similar compounds such as:
Phenethylamine: A naturally occurring monoamine alkaloid with similar neurotransmitter functions.
Amphetamine: A synthetic compound with stimulant effects on the central nervous system.
Methamphetamine: A potent central nervous system stimulant with a structure similar to phenethylamine.
The uniqueness of this compound lies in its combination of a strong oxidizing agent with a biologically active amine, making it valuable in both chemical and biological research.
Properties
CAS No. |
54930-41-5 |
|---|---|
Molecular Formula |
C8H12ClNO4 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
perchloric acid;2-phenylethanamine |
InChI |
InChI=1S/C8H11N.ClHO4/c9-7-6-8-4-2-1-3-5-8;2-1(3,4)5/h1-5H,6-7,9H2;(H,2,3,4,5) |
InChI Key |
UWVTVXVAMVDPNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















